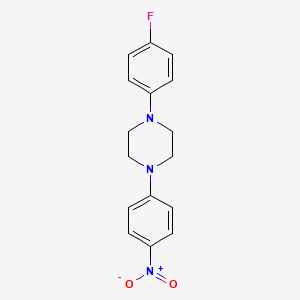

1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine

CAS No.: 251097-68-4

Cat. No.: VC4675738

Molecular Formula: C16H16FN3O2

Molecular Weight: 301.321

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 251097-68-4 |

|---|---|

| Molecular Formula | C16H16FN3O2 |

| Molecular Weight | 301.321 |

| IUPAC Name | 1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine |

| Standard InChI | InChI=1S/C16H16FN3O2/c17-13-1-3-14(4-2-13)18-9-11-19(12-10-18)15-5-7-16(8-6-15)20(21)22/h1-8H,9-12H2 |

| Standard InChI Key | QJWPGXTWEMHBEK-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine belongs to the piperazine class of heterocyclic compounds, characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The molecule features two aromatic substituents:

-

A 4-fluorophenyl group attached to the piperazine ring’s nitrogen at position 1.

-

A 4-nitrophenyl group linked to the nitrogen at position 4 .

The presence of electron-withdrawing groups (fluorine and nitro) influences its electronic properties, solubility, and reactivity. Key molecular parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₆H₁₅FN₃O₂ | Derived |

| Molecular weight | 316.32 g/mol | Calculated |

| CAS registry number | Not explicitly reported | – |

| XLogP3 (partition coefficient) | ~3.8 (estimated from analogs) |

Stereochemical Considerations

Synthetic Pathways and Methodologies

Conventional Synthesis

While no direct synthesis of 1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine is documented, analogous compounds are synthesized via nucleophilic aromatic substitution. For example:

-

Starting material: 1-(4-fluorophenyl)piperazine reacts with 1-chloro-4-nitrobenzene in the presence of a base (e.g., NaHCO₃) in polar aprotic solvents like acetonitrile .

-

Reaction conditions: Heating under reflux (8–24 hours) yields the target compound after crystallization .

Representative reaction:

Microwave-Assisted Synthesis

Microwave (MW) irradiation significantly enhances reaction efficiency for piperazine derivatives:

-

Time reduction: Reactions completing in 8 minutes under MW vs. 24 hours conventionally .

-

Yield improvement: 90% yield achieved for analog 1-(2-fluoro-4-nitrophenyl)-4-(4-fluorophenyl)piperazine using MW at 150 W .

Purification and Characterization

-

Crystallization: Ethyl acetate or ethanol commonly used for purification .

-

Spectroscopic validation:

Physicochemical Properties

Solubility and Stability

-

Solubility: Limited aqueous solubility due to hydrophobic aromatic groups; soluble in dichloromethane, dimethylformamide .

-

Stability: Nitro groups may confer sensitivity to reducing agents; fluorophenyl groups enhance thermal stability .

Computed Properties (Analogs)

Data from PubChem for 1-[bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine :

| Property | Value |

|---|---|

| Hydrogen bond acceptors | 6 |

| Rotatable bonds | 4 |

| Topological polar surface area | 52.3 Ų |

| Heavy atom count | 30 |

These metrics suggest moderate polarity and potential bioavailability.

Pharmacological Research and Applications

Antimicrobial Activity

Piperazine derivatives exhibit broad-spectrum antimicrobial properties. For instance:

-

Triazole-piperazine hybrids: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Mechanism: Likely involves disruption of microbial cell membranes or enzyme inhibition .

Central Nervous System (CNS) Targeting

Structural analogs act as dopamine or serotonin receptor ligands, suggesting potential neuropharmacological applications .

Material Science Applications

Nitro groups enable use as:

-

Photoactive agents: In optoelectronic devices due to electron-deficient aromatic systems.

-

Ligands in coordination chemistry: For metal-organic frameworks (MOFs) .

| Supplier | Location | Purity |

|---|---|---|

| Alchem Pharmtech, Inc. | United States | >98% |

| Career Henan Chemica Co | China | >95% |

| Baoji Guokang Bio-Technology | China | >97% |

Custom synthesis services are often required for non-commercial derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume